4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)-
CAS No.: 957043-30-0
Cat. No.: VC16281803
Molecular Formula: C20H16N4OS2
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957043-30-0 |
|---|---|
| Molecular Formula | C20H16N4OS2 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | (5Z)-3-ethyl-5-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H16N4OS2/c1-2-23-19(25)17(27-20(23)26)12-15-13-24(16-6-4-3-5-7-16)22-18(15)14-8-10-21-11-9-14/h3-13H,2H2,1H3/b17-12- |
| Standard InChI Key | NXKOQXANEXOKQW-ATVHPVEESA-N |
| Isomeric SMILES | CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCN1C(=O)C(=CC2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)SC1=S |
Introduction
Molecular and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₂₀H₁₆N₄OS₂, with a molar mass of 392.5 g/mol. Its IUPAC name, (5Z)-3-ethyl-5-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture. The central thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen) is substituted at the 3-position with an ethyl group and at the 5-position with a methylidene bridge linked to a 1-phenyl-3-(4-pyridinyl)pyrazole moiety.
Key Structural Features:
-
Thiazolidinone Core: The 4-thiazolidinone ring contributes to electronic delocalization, enhancing interactions with biological targets.
-
Pyrazole-Pyridine Hybrid: The 1-phenyl-3-(4-pyridinyl)pyrazole group introduces planar aromaticity, facilitating π-π stacking with enzyme active sites.
-
(5Z)-Configuration: The Z-configuration of the methylidene group ensures optimal spatial alignment for target binding .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 957043-30-0 |
| Molecular Formula | C₂₀H₁₆N₄OS₂ |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | (5Z)-3-ethyl-5-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES | CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)/SC1=S |
Synthetic Pathways
The synthesis of this derivative follows multi-step protocols common to 4-thiazolidinone analogs. A representative route involves:
-
Formation of Thiosemicarbazone: Condensation of 1-phenyl-3-(4-pyridinyl)pyrazole-4-carbaldehyde with thiosemicarbazide.
-
Cyclization: Reaction with ethyl chloroacetate in acidic medium to form the thiazolidinone ring.
-
Oxidation: Introduction of the thioxo group at position 2 using sulfurizing agents .
Alternative methods employ green chemistry approaches, such as solvent-free reactions catalyzed by bismuth complexes, which improve yields (up to 85%) and reduce reaction times .
Pharmacological Profile
Antimicrobial Activity
Studies on structurally related 4-thiazolidinones reveal broad-spectrum antimicrobial effects. The pyridine and pyrazole substituents enhance membrane permeability, enabling disruption of bacterial cell wall synthesis. For instance, analogs with similar substitution patterns exhibit minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 3.2 | Topoisomerase II inhibition |
| A549 (Lung) | 5.7 | ROS-mediated apoptosis |
| HeLa (Cervical) | 4.1 | Mitochondrial membrane depolarization |
Enzyme Modulation
The thioxo group at position 2 enhances interactions with enzymes such as aldose reductase (IC₅₀ = 0.89 µM) and α-glucosidase (IC₅₀ = 1.4 µM), positioning it as a candidate for managing diabetic complications .
Structure-Activity Relationships (SAR)
Critical structural determinants of bioactivity include:
-
Thioxo Group: Replacement with oxo diminishes enzyme affinity by 10-fold.
-
Pyridine Substituent: The 4-pyridinyl moiety is essential for DNA intercalation.
-
Ethyl Group at N-3: Enhances lipophilicity, improving blood-brain barrier penetration .
Recent Advancements and Future Directions
Recent patents highlight derivatives of this compound as dual inhibitors of EGFR and VEGFR-2 kinases, with potential applications in multidrug-resistant cancers. Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume